Cas no 913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine
- BDBM50377370
- 4-(4-Fluoro-3-trifluoromethylphenyl)thiazol-2-yl-amine
- 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
-
- MDL: MFCD03424582
- インチ: 1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)
- InChIKey: KGPBNLSPHADRDS-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1=CC=C(C(C(F)(F)F)=C1)F
計算された属性
- せいみつぶんしりょう: 262.019
- どういたいしつりょう: 262.019
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 364.7±42.0 °C at 760 mmHg
- フラッシュポイント: 174.3±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934618-10.0g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1934618-0.25g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1934618-0.5g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1934618-10g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 10g |
$3622.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-100mg |
4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |
913686-08-5 | 98% | 100mg |
¥19454.00 | 2024-04-25 | |
Enamine | EN300-1934618-0.1g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1934618-2.5g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1934618-5.0g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 5g |
$3562.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-1g |
4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |
913686-08-5 | 98% | 1g |
¥22118.00 | 2024-04-25 | |
Fluorochem | 014128-1g |
4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine |
913686-08-5 | 1g |
£372.00 | 2022-03-01 |
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amineに関する追加情報
Introduction to 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine (CAS No. 913686-08-5)
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine, identified by its CAS number 913686-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring enhances its pharmacological potential, making it a subject of intense study for its potential applications in medicinal chemistry.
The molecular structure of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine consists of a thiazole core linked to a phenyl ring that is further modified with fluorine and trifluoromethyl groups. This specific arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atoms, in particular, are known to influence metabolic stability and binding affinity, while the trifluoromethyl group enhances lipophilicity, a key factor in drug bioavailability.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine and trifluoromethyl groups into these derivatives has further expanded their pharmacological spectrum. For instance, 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has been investigated for its potential role in inhibiting specific enzymes involved in cancer cell proliferation.
One of the most compelling aspects of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine is its structural versatility. Researchers have leveraged this compound as a building block for designing more complex molecules with enhanced biological activity. The fluoro group, in particular, has been shown to modulate the pharmacokinetic profile of drugs by affecting their absorption, distribution, metabolism, and excretion (ADME) properties. This makes 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine an attractive candidate for further optimization into novel therapeutic agents.
The synthesis of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework. The use of fluorinated intermediates has also played a crucial role in ensuring the successful incorporation of fluoro and trifluoromethyl groups into the final product.
From a computational chemistry perspective, 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action. For example, docking simulations have revealed that this compound can bind effectively to certain enzyme active sites, suggesting its potential as an inhibitor. Such findings have guided researchers in designing more potent derivatives with improved pharmacological properties.
The pharmaceutical industry has shown particular interest in 4-fluoro-trifluoromethyl-thiazole derivatives, including 4-fluoro-trifluoromethyl phenyl thiazol amine, due to their perceived advantages over traditional small-molecule drugs. These advantages include improved metabolic stability, enhanced binding affinity, and reduced toxicity profiles. As a result, several companies have initiated programs aimed at developing novel therapeutics based on this chemical scaffold. Early-stage clinical trials have demonstrated promising results for certain thiazole-based compounds in treating various diseases.
Future research directions for 4-fluoro-trifluoromethyl phenyl thiazol amine may include exploring its potential as an intermediate in drug discovery programs or investigating new synthetic routes to improve yield and scalability. Additionally, studies focusing on understanding the compound's mechanism of action at a molecular level could provide further insights into its therapeutic potential. Collaborative efforts between academia and industry are likely to drive innovation in this area.
In conclusion,CAS No 913686 08 5 represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it a valuable tool for developing new drugs with enhanced efficacy and safety profiles. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in addressing unmet medical needs worldwide.
913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine) 関連製品
- 1805608-36-9(2-(Difluoromethyl)-6-iodo-4-methylpyridine-3-sulfonamide)
- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)
- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)
- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)